(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
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Overview
Description
“1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4 and a molecular weight of 314.76 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H19ClN2O4 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 314.76. Other physical and chemical properties such as melting point, boiling point, and density were not found .Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine derivatives have been explored extensively in the pharmaceutical industry for their potential therapeutic uses. Notably, the piperazine core structure is a key feature in a variety of drugs aimed at treating conditions such as depression, psychosis, anxiety, and more. This includes drugs like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These compounds are subject to extensive metabolism, leading to the formation of 1-aryl-piperazines, which contribute to the pharmacological effects of the parent drugs through interactions with serotonin receptors and potentially other neurotransmitter systems (Caccia, 2007).
Piperazine-Based Molecular Design
The versatility of the piperazine ring has been harnessed in drug design, leading to the development of molecules with a wide range of therapeutic activities. Modifications to the piperazine nucleus have led to the discovery of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent profiles. This highlights the significant impact that structural modifications to the piperazine ring can have on the pharmacokinetic and pharmacodynamic properties of the resulting molecules, underscoring the flexibility and potential of piperazine-based compounds in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the role of piperazine as a critical building block in the development of potent anti-TB molecules, offering insights into the structure-activity relationship (SAR) that guides the design of effective anti-mycobacterial agents. The versatility of piperazine as a scaffold in medicinal chemistry is evident in its application towards addressing the challenge of TB, highlighting its potential in the development of new therapeutic strategies (Girase et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, “1-Benzyl 2-methyl piperazine-1,2-dicarboxylate”, suggests that it should be stored in a dry place, at room temperature, and in an inert atmosphere. It also indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGHYLTRXYTHM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662551 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251903-93-1 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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